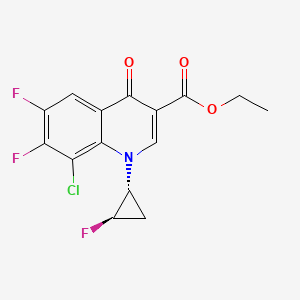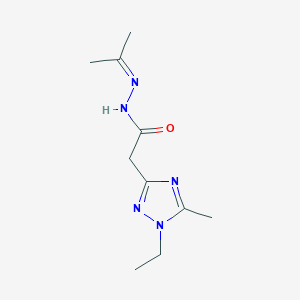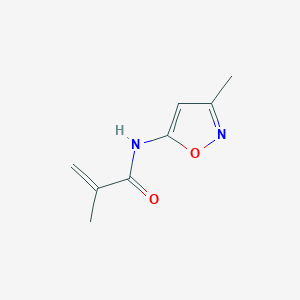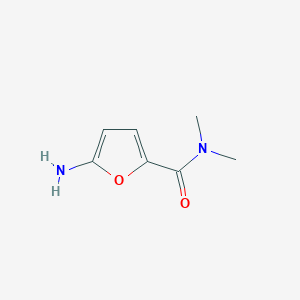
5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose: is an intermediary compound, serving as a pivotal constituent for the research and development of a diverse range of pharmaceuticals, encompassing potent antiviral and antitumor compounds. It is categorized under carbohydrates, nucleosides, and nucleotides, specifically as a monosaccharide. The molecular formula of this compound is C14H27ClO5Si , and it has a molecular weight of 338.90 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose involves multiple steps. The starting material is typically a ribofuranose derivative, which undergoes protection and chlorination reactions. The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl group, and the isopropylidene group is used to protect the diol functionality. The chlorination step introduces the chlorine atom at the desired position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Protection and Deprotection Reactions: The TBDMS and isopropylidene groups can be selectively removed under specific conditions to yield the free hydroxyl groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Deprotection Reagents: Fluoride ions (e.g., TBAF) are commonly used to remove the TBDMS group, while acidic conditions (e.g., acetic acid) are used to remove the isopropylidene group.
Major Products: The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using an amine nucleophile would yield an amine derivative of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose is used as a building block for the synthesis of more complex molecules. It serves as a protected intermediate that can be selectively deprotected to yield various functionalized derivatives.
Biology and Medicine: The compound is crucial in the synthesis of antiviral and antitumor agents. Its derivatives have shown potential in inhibiting viral replication and tumor growth, making it a valuable compound in medicinal chemistry.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its protected form allows for selective functionalization, which is essential in the design of drug candidates.
Mécanisme D'action
The mechanism of action of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose is primarily related to its role as a protected intermediate. The TBDMS and isopropylidene groups protect the hydroxyl functionalities, allowing for selective reactions at other positions. Upon deprotection, the free hydroxyl groups can participate in various biochemical reactions, including phosphorylation and glycosylation.
Comparaison Avec Des Composés Similaires
- 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-b-D-ribofuranosyl chloride
- 5-O-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene-D-lyxofuranose
- 2,3-O-Isopropylidene-D-ribono-1,4-lactone
Uniqueness: The uniqueness of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose lies in its specific protection groups and the position of the chlorine atom. These features make it a versatile intermediate for the synthesis of various derivatives, particularly in the development of antiviral and antitumor agents .
Propriétés
Formule moléculaire |
C14H27ClO5Si |
|---|---|
Poids moléculaire |
338.90 g/mol |
Nom IUPAC |
(3aR,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-chloro-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C14H27ClO5Si/c1-12(2,3)21(6,7)17-8-9-10-11(14(15,16)18-9)20-13(4,5)19-10/h9-11,16H,8H2,1-7H3/t9-,10-,11-,14+/m1/s1 |
Clé InChI |
WYAJBBCRVPRQGT-BIAAXOCRSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](O[C@]([C@@H]2O1)(O)Cl)CO[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)(O)Cl)CO[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/no-structure.png)





![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)

